5-Hydroxy-2-hexanone

Toxicology Neurotoxicity Risk Assessment

5-Hydroxy-2-hexanone (CAS 56745-61-0), also known as 5-hydroxyhexan-2-one, is a C6 bifunctional organic molecule that contains both a hydroxyl group at the fifth carbon position and a ketone group at the second carbon position. This structural arrangement creates a distinctive spatial relationship between the two functional groups, classifying it as both a ketone and a secondary alcohol.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 56745-61-0
Cat. No. B1204603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-hexanone
CAS56745-61-0
Synonyms5-hydroxy-2-hexanone
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(CCC(=O)C)O
InChIInChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3
InChIKeyZSDLLTJVENEIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-hexanone (CAS 56745-61-0): Key Chemical Properties and Procurement Baseline for Industrial and Analytical Use


5-Hydroxy-2-hexanone (CAS 56745-61-0), also known as 5-hydroxyhexan-2-one, is a C6 bifunctional organic molecule that contains both a hydroxyl group at the fifth carbon position and a ketone group at the second carbon position [1]. This structural arrangement creates a distinctive spatial relationship between the two functional groups, classifying it as both a ketone and a secondary alcohol [2]. Its predicted physical properties include a density of 0.9±0.1 g/cm³ and a boiling point of 205.8±23.0 °C at 760 mmHg [3].

1
Metabolite reference standard for n-hexane biomarker studies
2
Neurotoxicology research: pathway and enzyme inhibition assays
3
Chiral building block with secondary alcohol and ketone handles

Why 5-Hydroxy-2-hexanone Cannot Be Substituted by Other Hexane-Derived Ketones in Critical Workflows


5-Hydroxy-2-hexanone occupies a unique position in the metabolic cascade of aliphatic hydrocarbons and their neurotoxic effects. While it is structurally similar to compounds such as 2-hexanone (its direct precursor), 2,5-hexanedione (its downstream metabolite), and 2,5-hexanediol (a related intermediate), these analogs exhibit distinct biological activities and physicochemical behaviors. For example, 5-hydroxy-2-hexanone demonstrates a unique combination of moderate neurotoxic potency and specific enzymatic inhibitory effects that differentiate it from both its more potent (2,5-hexanedione) and less potent (2-hexanol) analogs [1]. Furthermore, its chromatographic behavior and metabolic conversion pathways mean that substituting a different hexane metabolite in analytical or toxicological studies will yield incomparable results [2]. Therefore, generic substitution based solely on structural similarity fails in applications where precise metabolic tracing, biomarker quantification, or enzyme interaction studies are required.

Metabolite identity: Similar hexane-derived ketones (e.g., 2-hexanone, 2,5-hexanedione) produce distinct metabolic profiles; analytical results may not transfer directly.
Potency profile: Neurotoxic potency rank and enzyme inhibition pattern differ across metabolites; class-level substitution may shift endpoint interpretation.
Chromatographic behavior: Retention time and mass spectral characteristics are unique; method calibration requires authentic 5-hydroxy-2-hexanone.

5-Hydroxy-2-hexanone: Head-to-Head Comparative Data for Evidence-Based Procurement


Relative Neurotoxic Potency: 5-Hydroxy-2-hexanone vs. 2,5-Hexanedione and Other Metabolites

In a 90-day repeated-dose study in male rats, the relative neurotoxicity of 5-hydroxy-2-hexanone was quantified against its closest analogs. 5-Hydroxy-2-hexanone was found to be the second most potent neurotoxicant among six hexane-derived metabolites, ranking behind 2,5-hexanedione but ahead of 2,5-hexanediol, methyl-n-butyl ketone, 2-hexanol, and n-hexane [1]. This potency directly correlates with the amount of 2,5-hexanedione produced in vivo, as measured by the area under the serum concentration-time curve [1].

Neurotoxic rank
Head-to-head
Rank 2 of 6
Supports toxicology endpoint stratification
90-day rat model; rank behind 2,5-hexanedione
Toxicology Neurotoxicity Risk Assessment Occupational Health

Enzyme Inhibition Profile: 5-Hydroxy-2-hexanone Exhibits Intermediate Potency on Glycolytic Enzymes

In vitro assays on crystalline enzymes revealed that 5-hydroxy-2-hexanone and 2,5-hexanediol exhibited a slight inhibitory effect on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphofructokinase (PFK), whereas 2,5-hexanedione and methyl-n-butyl ketone (MnBK) both inhibited these enzymes selectively [1]. Notably, n-hexane and 2-hexanol had no effect on GAPDH and PFK activities, establishing a clear functional hierarchy [1].

Enzyme inhibition
Head-to-head
Slight inhibitory effect
Differentiates direct vs. metabolite-mediated effects
GAPDH/PFK; 2-hexanol and n-hexane showed no effect
Biochemistry Enzymology Metabolic Toxicology Mechanism of Action

In Vivo Pharmacokinetic Profile: Distinct Distribution and Excretion Compared to 2,5-Hexanedione

Following a dermal dose of [14C]2,5-hexanedione in hens, the plasma radioactivity profile at 4 hours post-dose was predominantly identified as 5-hydroxy-2-hexanone, followed by 2,5-hexanedione and 2,5-dimethylfuran [1]. Crucially, while 2,5-hexanedione was the most abundant chemical found in liver, lung, and kidney, 5-hydroxy-2-hexanone was the most abundant chemical in the combined urinary-fecal excreta [1]. The plasma elimination half-lives differed markedly: 5-hydroxy-2-hexanone (7.6 hours), 2,5-hexanedione (12.6 hours), and 2,5-dimethylfuran (28.6 hours) [1].

Half-life
Head-to-head
7.6 h
40% shorter than 2,5-hexanedione (12.6 h)
Hen dermal model; urinary excretion context
Pharmacokinetics ADME Metabolism Drug Development

Differential Hydrolytic Stability: 5-Hydroxy-2-hexanone Glucuronide Yields Comparable 2,5-HD and γ-Valerolactone

In studies of hexane metabolite glucuronides, isolated 5-hydroxy-2-hexanone-G and 4,5-dihydroxy-2-hexanone-G, when subjected to hydrolysis after solid-phase extraction, yielded comparable amounts of 2,5-hexanedione and gamma-valerolactone [1]. This behavior is distinct from other glucuronidated metabolites and has direct implications for the accuracy of urinary biomarker quantification when using analytical methods that include or exclude a hydrolysis step.

Hydrolysis products
Head-to-head
Comparable 2,5-HD and γ-valerolactone
Informs biomarker quantification workflow choice
Glucuronide hydrolysis; solid-phase extraction
Analytical Chemistry Metabolomics Biomonitoring Sample Preparation

Structural and Physicochemical Differentiation from Parent Ketone

5-Hydroxy-2-hexanone is a hydroxylated derivative of 2-hexanone, featuring a hydroxyl group at the C5 position [1]. This structural modification introduces hydrogen bond donor capability (HBD count = 1) and increases the hydrogen bond acceptor count to 2, compared to the unsubstituted parent ketone . The introduction of this secondary alcohol moiety alters the compound's boiling point (predicted ~205.8 °C vs. ~127 °C for 2-hexanone) and polarity, which directly impacts chromatographic retention and solvent partitioning behavior [2].

H-bond profile
Class-level
1 HBD, 2 HBA
Enables distinct reactivity vs. 2-hexanone
Molecular property calculation
Synthetic Chemistry Chemical Engineering Process Optimization

Optimal Application Scenarios for 5-Hydroxy-2-hexanone Based on Empirical Differentiation


Metabolite Reference Standard for n-Hexane and 2-Hexanone Biomonitoring in Occupational Health

Given its role as a key intermediate metabolite of n-hexane and 2-hexanone, 5-hydroxy-2-hexanone serves as a critical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify urinary biomarkers of exposure. Its unique excretion profile, where it is the most abundant metabolite in combined excreta following dermal exposure to 2,5-hexanedione [1], makes it an essential analyte for comprehensive biomonitoring programs. Furthermore, its distinct hydrolytic behavior as a glucuronide conjugate [2] necessitates its inclusion as a separate calibrant in analytical workflows that differentiate free from total metabolite concentrations.

Investigative Tool in Mechanistic Neurotoxicology Research

For research groups studying hexacarbon-induced peripheral neuropathy, 5-hydroxy-2-hexanone is an indispensable tool. Its intermediate rank in neurotoxic potency—second only to 2,5-hexanedione [3]—and its slight inhibitory effect on glycolytic enzymes GAPDH and PFK [4] make it ideal for studies aiming to dissect the relative contributions of each metabolite to the overall neurotoxic cascade. Experiments using 5-hydroxy-2-hexanone can help differentiate direct molecular effects from those that arise following its further metabolism to 2,5-hexanedione.

Chiral Building Block in Enantioselective Synthesis

The presence of a stereocenter at C5 allows (R)- and (S)-5-hydroxy-2-hexanone to serve as valuable chiral synthons. This bifunctional compound, with its ketone and secondary alcohol groups, provides two distinct handles for orthogonal chemical transformations. Its use in synthesizing enantiopure diacetates of 2,5-hexanediol, for instance, has been demonstrated by combining ruthenium-catalyzed epimerization with enzymatic transesterification . This application leverages the compound's specific structural features that are absent in the achiral parent 2-hexanone.

Calibrant for Multianalyte GC and HPLC Methods for Aliphatic Ketones

Analytical chemistry laboratories that develop and validate methods for the simultaneous analysis of n-hexane, 2-hexanone, and their related metabolites require 5-hydroxy-2-hexanone as a calibrant. It has been successfully included in multianalyte panels using both capillary gas chromatography and normal-phase high-performance liquid chromatography (HPLC) with radial compression separation systems [5]. The compound's distinct retention time and mass spectral characteristics, which differ from 2,5-hexanedione and gamma-valerolactone, are critical for accurate peak identification and quantification in complex biological and environmental matrices.

Application
Selection Property
Validation Focus
Metabolite reference standard for biomonitoring
Unique urinary excretion profile and hydrolytic behavior
GC/LC-MS method calibration and free/total metabolite differentiation
Mechanistic neurotoxicology research
Intermediate neurotoxic potency and enzyme inhibition context
Direct vs. metabolite-mediated neurotoxicity pathway dissection
Enantioselective synthesis building block
Chiral C5 stereocenter and bifunctional ketone/alcohol
Orthogonal transformation and epimerization control
Multianalyte GC/HPLC calibrant
Distinct retention and mass spectral behavior
Peak identification in complex biological matrices

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